molecular formula C9H10N4 B2594783 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine CAS No. 1541829-45-1

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

Cat. No.: B2594783
CAS No.: 1541829-45-1
M. Wt: 174.207
InChI Key: NCCFENFWJICNAH-UHFFFAOYSA-N
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Description

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes and proteins, contributing to various biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It may also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine typically involves the condensation of pyrazole derivatives with pyridine-based intermediates. One common method involves the reaction of 4-chloromethylpyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the pyrazole or pyridine rings.

    Substitution: Functionalized derivatives with different substituents on the pyrazole or pyridine rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine is unique due to its dual pyrazole and pyridine rings, which confer distinct chemical and biological properties. This duality allows for versatile functionalization and a broad range of applications in various fields of research and industry.

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-8-2-4-11-9(6-8)7-13-5-1-3-12-13/h1-6H,7H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCFENFWJICNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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